2-(Hexyloxy)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hexoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-7-12-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHRJRNNUWUSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hexyloxy Propanoic Acid and Its Analogues
Stereoselective Synthesis Approaches
Stereoselective synthesis is crucial for producing enantiomerically pure forms of chiral molecules like 2-(hexyloxy)propanoic acid. These methods are designed to control the formation of stereocenters, leading to a preponderance of one stereoisomer over others.
Enantioselective Routes to (S)-2-(Hexyloxy)propanoic Acid
Enantioselective strategies aim to produce a single enantiomer, such as (S)-2-(hexyloxy)propanoic acid, directly. One effective method is the kinetic resolution of a racemic mixture.
Kinetic resolution operates by reacting a racemate with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other. For instance, an enantioselective esterification can be employed on racemic this compound. In a process analogous to the resolution of 2-aryloxypropanoic acids, a chiral acyl-transfer catalyst can be used to selectively esterify one enantiomer (e.g., the (R)-enantiomer) with an achiral alcohol. operachem.com This leaves the unreacted (S)-enantiomer of the acid enriched, which can then be separated from the newly formed ester. This method's success hinges on the catalyst's ability to discriminate between the two enantiomers, allowing for the isolation of the desired (S)-acid with high enantiomeric purity.
Another approach involves the enantioselective enzymatic hydrolysis of a racemic ester, such as ethyl 2-(hexyloxy)propanoate. colab.ws Certain enzymes, particularly lipases, can selectively hydrolyze one enantiomer of the ester (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other ester enantiomer (R-enantiomer) unreacted. colab.ws This biocatalytic method is valued for its high selectivity and environmentally benign reaction conditions.
Diastereoselective Synthetic Pathways
Diastereoselective synthesis involves the use of a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org This approach creates a diastereomeric intermediate, allowing for the controlled formation of a new stereocenter.
For the synthesis of this compound, a common strategy involves the alkylation of an N-acyloxazolidinone, a type of chiral auxiliary developed by David Evans. rsc.orgsemanticscholar.org The synthesis begins by acylating a commercially available chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride to form the N-propionyl imide. This imide is then deprotonated with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (e.g., -78 °C) to form a rigid, chelated Z-enolate. williams.edu
The geometry of this enolate is fixed by the coordination of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent on the chiral auxiliary (e.g., the phenyl group) effectively blocks one face of the enolate. Consequently, when an electrophile, such as 1-iodohexane, is introduced, it preferentially approaches from the less sterically hindered face, leading to a highly diastereoselective alkylation. williams.eduresearchgate.net This step installs the hexyloxy group (after conversion from the hexyl group in a subsequent step, or more directly by using a different electrophile if applicable) with a predictable stereochemistry. The final step involves the hydrolytic cleavage of the chiral auxiliary, which can be accomplished using reagents like lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired chiral this compound and recover the auxiliary. williams.edu The high diastereoselectivity, often exceeding 98:2, makes this a robust method for obtaining enantiomerically enriched α-substituted carboxylic acids. williams.edu
Chiral Auxiliary and Organocatalytic Methods
The use of chiral auxiliaries , as detailed in the diastereoselective pathways (Section 2.1.2), remains a cornerstone of asymmetric synthesis. Evans oxazolidinones are particularly effective because they provide a reliable and predictable method for controlling stereochemistry in alkylation reactions. rsc.org The key advantage is that the products are diastereomers, which often have different physical properties (like polarity and crystal structure), making them easier to separate by standard laboratory techniques like column chromatography.
| Step | Reagents and Conditions | Purpose | Typical Diastereoselectivity |
|---|---|---|---|
| Acylation | Chiral Oxazolidinone, n-BuLi, Propionyl Chloride, THF, -78 °C | Attach the propionyl group to the auxiliary | N/A |
| Enolate Formation | N-Propionyl Oxazolidinone, LDA or NaHMDS, THF, -78 °C | Generate a rigid Z-enolate | N/A |
| Alkylation | Enolate, 1-Iodohexane, THF, -78 °C to 0 °C | Install the hexyl group with stereocontrol | >98:2 |
| Auxiliary Cleavage | Alkylated intermediate, LiOH, H₂O₂, THF/H₂O | Release the chiral carboxylic acid | N/A |
Organocatalytic methods represent a more modern approach that avoids the use of metals. In this context, a small chiral organic molecule is used in catalytic amounts to induce enantioselectivity. Chiral phosphoric acids (CPAs) have emerged as powerful bifunctional catalysts, capable of activating substrates through hydrogen bonding. beilstein-journals.orgbeilstein-journals.org For a reaction to form an α-alkoxy acid, a CPA could theoretically activate the hydroxyl group of an α-hydroxy ester, such as ethyl lactate (B86563), making it a better nucleophile for reaction with a hexyl electrophile. Simultaneously, the CPA could activate the electrophile. While CPAs are widely used for C-C and C-N bond formations, their application for the direct O-alkylation of α-hydroxy esters to form this specific type of ether is less documented. nih.govsemanticscholar.org This remains an area of potential development in asymmetric synthesis.
Classical Etherification and Carboxylic Acid Formation Routes
These methods typically produce a racemic mixture of this compound and involve two key transformations: the formation of the ether linkage and the generation of the carboxylic acid functional group.
Williamson Ether Synthesis Variants for Hexyloxy Moiety Installation
The Williamson ether synthesis is a robust and widely used method for forming ethers. It proceeds via an S(_N)2 reaction between an alkoxide nucleophile and an alkyl halide (or other substrate with a good leaving group, like a tosylate). semanticscholar.org To synthesize the ester precursor of this compound, there are two logical retrosynthetic pathways:
Route A: Reaction of a hexanolate (derived from 1-hexanol) with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate).
Route B: Reaction of a lactate ester alkoxide (derived from ethyl lactate) with a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane).
The S(_N)2 mechanism is sensitive to steric hindrance at the electrophilic carbon. semanticscholar.org Therefore, the reaction works best with primary alkyl halides. In Route A, the electrophile is a secondary halide (ethyl 2-bromopropanoate), which can lead to a competing E2 elimination reaction, reducing the yield of the desired ether. In contrast, Route B utilizes a primary alkyl halide (1-iodohexane), which is an ideal substrate for the S(_N)2 reaction. For this reason, Route B is the preferred synthetic strategy .
The synthesis is typically carried out by first deprotonating the hydroxyl group of ethyl lactate with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). williams.edu This generates the sodium alkoxide in situ. The hexyl halide is then added to the solution, and the reaction is often heated (typically between 50-100 °C) for several hours to ensure completion. semanticscholar.orgnih.gov
| Parameter | Reagent/Condition | Purpose |
|---|---|---|
| Alcohol | Ethyl (S)-lactate or racemic ethyl lactate | Provides the propanoate backbone |
| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form the nucleophilic alkoxide |
| Alkyl Halide | 1-Iodohexane or 1-Bromohexane | Acts as the electrophile to introduce the hexyl group |
| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Aprotic polar solvent to dissolve reactants and facilitate S(_N)2 reaction |
| Temperature | 50 - 100 °C | Provides activation energy to drive the reaction to completion |
Ester Hydrolysis and Carboxylic Acid Formation Strategies
The final step in many synthetic sequences is the conversion of the ester, ethyl 2-(hexyloxy)propanoate, into the target carboxylic acid. This is achieved through ester hydrolysis. While hydrolysis can be catalyzed by acid, the reaction is reversible. A more effective and common method is base-mediated hydrolysis, also known as saponification . operachem.com
Saponification is typically performed by heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). operachem.com An alcoholic co-solvent like methanol (B129727) or ethanol (B145695) is often used to ensure the ester is fully dissolved. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the final step is the deprotonation of the initially formed carboxylic acid by the alkoxide byproduct, forming a stable carboxylate salt. operachem.com
After the reaction is complete, the mixture is cooled and the alcohol co-solvent is removed. The resulting aqueous solution contains the sodium or potassium salt of this compound. To obtain the final free acid, the solution is acidified with a strong mineral acid, such as hydrochloric acid (HCl), until the pH is acidic. operachem.com This protonates the carboxylate, causing the free this compound to precipitate or to be extracted into an organic solvent.
Novel Synthetic Strategies and Process Optimization
Multi-Step Conversions from Readily Available Precursors
A common and versatile approach for the synthesis of 2-(alkoxy)propanoic acids is the Williamson ether synthesis, a classic S\textsubscript{N}2 reaction. wikipedia.orgmasterorganicchemistry.com This method typically involves the reaction of an alkoxide with an alkyl halide. In the context of this compound, this would involve the reaction of a salt of 2-hydroxypropanoic acid (lactic acid) or its ester with a hexyl halide, or alternatively, the reaction of hexanol with a 2-halopropanoic acid or its ester.
The general two-step synthesis of 2-alkoxy-2-phenylpropanoic acids has been described, which involves the epoxidation of α-methylstyrene in the presence of an alcohol to form a 2-alkoxy-2-phenyl-1-propanol, followed by oxidation to the corresponding carboxylic acid. researchgate.net While this specific example yields a phenyl-substituted analogue, the underlying principle of forming the ether linkage followed by modification to obtain the carboxylic acid is a key strategy.
A prevalent multi-step approach for analogous 2-aryloxypropanoic acids involves the reaction of a phenol (B47542) with a 2-halopropionic acid derivative. For example, the synthesis of 2-(4-methoxyphenoxy)-propionic acid is achieved by reacting p-hydroxyanisole with 2-chloropropionic acid. google.com This reaction is often carried out in the presence of a base to deprotonate the phenol, making it a more potent nucleophile.
| Precursor 1 | Precursor 2 | Key Reaction | Product Class |
| Alcohol (e.g., Hexanol) | 2-Halopropanoic acid derivative | Williamson Ether Synthesis | 2-Alkoxypropanoic acid |
| Phenol | 2-Halopropanoic acid derivative | Williamson Ether Synthesis | 2-Aryloxypropanoic acid |
| α-Methylstyrene | Alcohol | Epoxidation & Ring Opening | 2-Alkoxy-2-phenyl-1-propanol |
Development of Robust and Scalable Synthesis Procedures
For industrial applications, the development of robust and scalable synthesis procedures is crucial. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key areas of development include the use of phase-transfer catalysis and microwave-assisted synthesis.
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants that are soluble in different immiscible phases, such as an aqueous and an organic phase. In the synthesis of 2-(alkoxy)propanoic acids, PTC can facilitate the reaction between an aqueous solution of the deprotonated hydroxypropanoic acid and the alkyl halide, which is typically in an organic solvent. A Chinese patent describes an industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid using phase-transfer catalysis. The process involves reacting p-hydroxyanisole with 2-chloropropionic acid in a biphasic system with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or cyclodextrin. google.com This method can lead to higher yields and simplified product separation. google.com
| Catalyst Type | Reactant 1 | Reactant 2 | Solvent System | Key Advantage |
| Quaternary Ammonium Salt | p-Hydroxyanisole | 2-Chloropropionic Acid | Water/Organic | Enhanced reaction rate and yield |
| Cyclodextrin | p-Hydroxyanisole | 2-Chloropropionic Acid | Water/Organic | Improved reactant interaction |
Derivatization from Related Propanoic Acid Compounds
Another important synthetic route is the derivatization of readily available propanoic acid compounds, such as lactic acid (2-hydroxypropanoic acid). researchgate.netnih.gov Lactic acid, being a chiral molecule, can also serve as a precursor for the synthesis of enantiomerically pure 2-(alkoxy)propanoic acids.
The derivatization of lactic acid typically involves the alkylation of its hydroxyl group. This can be achieved through the Williamson ether synthesis, where lactic acid or its ester is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide (e.g., 1-bromohexane) to form the desired this compound derivative. masterorganicchemistry.com The ester can then be hydrolyzed to yield the final carboxylic acid.
Furthermore, methods have been developed for the quantification of lactic acid in various media through derivatization, which underscores the reactivity of its functional groups and the potential for its conversion to other useful compounds. nih.govchromforum.org
| Starting Material | Reagent | Reaction Type | Product |
| Lactic Acid or its ester | Hexyl Halide | Williamson Ether Synthesis | This compound derivative |
| Racemic 2-aryloxypropanoic acids | Chiral acyl-transfer catalyst | Enantioselective esterification | Optically active 2-aryloxypropanoic acids |
The kinetic resolution of racemic 2-aryloxypropanoic acids through enantioselective esterification represents another sophisticated derivatization technique. clockss.org This method allows for the separation of enantiomers, which is crucial for applications where only one enantiomer is biologically active, as is the case for many herbicides. clockss.org
Advanced Spectroscopic and Chromatographic Characterization of 2 Hexyloxy Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(Hexyloxy)propanoic acid, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and stereochemistry.
Proton (¹H) NMR for Structural Elucidation and Stereochemical Assignment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the ether and carboxylic acid moieties.
The proton of the carboxylic acid (H-1) is expected to appear as a broad singlet significantly downfield, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. The proton at the chiral center (H-2) will be a quartet, coupled to the methyl protons (H-3), and its chemical shift will be influenced by the adjacent oxygen of the ether linkage, likely appearing around 4.0-4.2 ppm. The protons of the hexyloxy group will show characteristic shifts for an alkyl chain attached to an oxygen atom. The methylene (B1212753) group protons adjacent to the ether oxygen (H-1') are expected around 3.4-3.6 ppm. The subsequent methylene groups (H-2' to H-5') will appear further upfield, and the terminal methyl group (H-6') will be the most upfield signal.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 (COOH) | 10.0 - 13.0 | br s | - |
| H-2 (CH) | 4.0 - 4.2 | q | ~7.0 |
| H-3 (CH₃) | 1.4 - 1.6 | d | ~7.0 |
| H-1' (OCH₂) | 3.4 - 3.6 | t | ~6.5 |
| H-2' (CH₂) | 1.5 - 1.7 | p | ~6.5 |
| H-3' (CH₂) | 1.2 - 1.4 | m | - |
| H-4' (CH₂) | 1.2 - 1.4 | m | - |
| H-5' (CH₂) | 1.2 - 1.4 | m | - |
| H-6' (CH₃) | 0.8 - 1.0 | t | ~7.0 |
d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet, br s = broad singlet
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum will provide information about the carbon framework of this compound. The carbonyl carbon of the carboxylic acid (C-1) is expected to be the most downfield signal, typically appearing in the range of 170-180 ppm. The carbon of the chiral center (C-2), being attached to an oxygen atom, will also be significantly downfield. The carbons of the hexyloxy group will have characteristic chemical shifts, with the carbon adjacent to the ether oxygen (C-1') being the most deshielded of the alkyl chain.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (COOH) | 170 - 180 |
| C-2 (CH) | 70 - 80 |
| C-3 (CH₃) | 15 - 25 |
| C-1' (OCH₂) | 65 - 75 |
| C-2' (CH₂) | 30 - 35 |
| C-3' (CH₂) | 25 - 30 |
| C-4' (CH₂) | 20 - 25 |
| C-5' (CH₂) | 20 - 25 |
| C-6' (CH₃) | 10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the structure of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between H-2 and H-3, and sequential couplings along the hexyloxy chain (H-1' with H-2', H-2' with H-3', and so on). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would confirm the assignments made in the one-dimensional spectra, for instance, by correlating the H-2 signal with the C-2 signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying the connectivity between the propanoic acid and hexyloxy moieties. An important correlation would be between the H-1' protons of the hexyloxy group and the C-2 carbon of the propanoic acid moiety, confirming the ether linkage.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Vibrational Mode Analysis for Functional Group Identification
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the carboxylic acid and ether functional groups.
Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum, typically from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. orgchemboulder.com The C=O stretching vibration will give rise to a strong absorption in the IR spectrum, expected around 1700-1725 cm⁻¹. docbrown.info The C-O stretching and O-H bending vibrations will also be present. orgchemboulder.com
Ether Group: The C-O-C stretching vibrations of the ether linkage are expected to produce a strong band in the IR spectrum, typically in the region of 1070-1150 cm⁻¹.
Alkyl Chains: The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. C-H bending vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O and C-C skeletal vibrations are expected to give rise to distinct signals. rsc.orgresearchgate.net
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | Weak |
| Alkyl | C-H stretch | 2850 - 3000 | Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) | Moderate |
| Alkyl | C-H bend | 1375 - 1470 | Moderate |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Moderate |
| Ether | C-O-C stretch | 1070 - 1150 (strong) | Moderate |
| Carboxylic Acid | O-H bend | 920 - 950 (broad) | Weak |
Conformational Analysis using Spectroscopic Data
The conformational preferences of this compound are influenced by a variety of non-covalent interactions, including steric hindrance and potential intramolecular hydrogen bonding. The flexibility of the hexyloxy chain allows for numerous possible conformations.
Spectroscopic data can provide insights into the dominant conformers. For instance, analysis of the vicinal proton-proton coupling constants (³JHH) from the ¹H NMR spectrum can be used to estimate the dihedral angles along the C-C bonds of the hexyloxy chain, providing information about its preferred conformation in solution. nih.gov
Infrared spectroscopy can also be used to study conformational isomers, as different conformers may exhibit slightly different vibrational frequencies, particularly in the fingerprint region. rsc.org Computational modeling would be a valuable tool to complement experimental spectroscopic data in determining the most stable conformations of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a detailed molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with exceptional accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, with the chemical formula C9H18O3, the theoretical monoisotopic mass can be calculated with high precision.
This precise measurement allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are typically used to achieve this level of accuracy. The difference between the measured exact mass and the calculated theoretical mass, typically in the low parts-per-million (ppm) range, validates the assigned chemical formula.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C9H18O3 |
| Ion Type | [M+H]⁺ (Protonated) |
| Calculated Exact Mass | 175.1329 |
| Ion Type | [M-H]⁻ (Deprotonated) |
| Calculated Exact Mass | 173.1183 |
| Required Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pattern provides valuable information about its constituent parts, including the hexyl ether and propanoic acid moieties.
Common fragmentation pathways for the protonated molecule [M+H]⁺ would involve cleavage of the ether bond and losses from the carboxylic acid group. Key fragmentation processes include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.
Loss of the hexyl group: Cleavage of the C-O ether bond, resulting in the loss of a hexene molecule (C6H12) via a rearrangement, or a hexyl radical (C6H13).
Decarboxylation: Loss of the carboxyl group as CO2 (44 Da) or the entire COOH group (45 Da).
McLafferty Rearrangement: A characteristic fragmentation of carboxylic acids, involving the transfer of a gamma-hydrogen atom.
The resulting product ions help to piece together the molecular structure, confirming the connectivity of the atoms.
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 175.13)
| Predicted Fragment (m/z) | Proposed Neutral Loss | Structural Origin |
|---|---|---|
| 129.09 | H₂O | Loss of water from the carboxylic acid |
| 87.04 | C₆H₁₂ (Hexene) | Cleavage of the ether bond with hydrogen rearrangement |
| 73.06 | C₆H₁₂O | Fragmentation of the hexyloxy group |
| 57.07 | C₃H₄O₃ | Hexyl cation (C₄H₉⁺) from rearrangement |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and identifying any related impurities. nih.gov
For GC analysis, the carboxylic acid group of this compound is often derivatized, for instance, through esterification (e.g., methylation), to increase its volatility and thermal stability, preventing peak tailing on the GC column. mdpi.com The sample is then injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase. Each separated component enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a unique fingerprint for identification by comparing it against spectral libraries like the NIST database. mdpi.com This method can detect and quantify starting materials, by-products, or degradation products, providing a comprehensive purity profile.
Table 3: Typical GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Typical Setting |
|---|---|
| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature ramp (e.g., 80°C hold for 2 min, ramp to 250°C at 10°C/min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for isolating this compound and assessing its purity, particularly its enantiomeric purity, due to the presence of a chiral center.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers ((R)- and (S)-isomers). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating these enantiomers. nih.gov
The separation relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. chiralpedia.com Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) or Pirkle-type CSPs are often effective for separating chiral acids. researchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal resolution. This technique is essential for determining the enantiomeric excess (ee) or optical purity of a sample. nih.govresearchgate.net
Table 4: Illustrative Chiral HPLC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Chiralcel OD-H or Chiralpak AD |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Gel Permeation Chromatography (GPC) for Polymeric Derivatives
If this compound is used as a monomer to synthesize polyesters, such as poly[this compound], Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymer. GPC separates molecules based on their hydrodynamic volume or size in solution. utwente.nl
The polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107), THF) and passed through a column packed with porous gel. Larger polymer chains cannot enter the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. jyu.fi By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), GPC can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymeric derivative. researchgate.netresearchgate.net This information is vital for understanding the polymer's physical properties and predicting its performance. utwente.nl
Table 5: GPC System for Analysis of Poly[this compound]
| Parameter | Typical Setup |
|---|---|
| Solvent/Mobile Phase | Tetrahydrofuran (THF) |
| Columns | Series of polystyrene-divinylbenzene columns with varying pore sizes |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) Detector |
| Calibration Standards | Polystyrene standards |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical substance. This absorption is dependent on the electronic structure of the molecule, and as such, a UV-Vis spectrum can provide valuable information about the presence of chromophores, which are the parts of a molecule that absorb light.
In the case of this compound, the primary chromophore is the carbonyl group (C=O) within the carboxylic acid functional group. Saturated aliphatic carboxylic acids, such as this one, are not expected to exhibit strong absorption in the near-UV and visible regions due to the absence of extensive conjugation or aromatic systems. The electronic transitions available in such molecules require higher energy, typically in the far UV region.
Research on the UV absorption of saturated fatty acids has indicated that any weak absorption bands observed between 250 and 330 nm are often attributable to trace impurities rather than the fatty acid itself. nih.gov The main absorption band for aliphatic carboxylic acids is generally found at shorter wavelengths, around 210 nm, which is characteristic of the n → π* electronic transition of the carbonyl group. nih.gov This transition involves the excitation of a non-bonding electron (n) from an oxygen lone pair to an anti-bonding π* orbital of the carbonyl double bond.
The UV-Vis spectrum of a purified sample of a compound structurally similar to this compound, such as nonanoic acid, shows the near-complete disappearance of any shoulder absorption bands after purification, reinforcing the idea that the intrinsic absorption of saturated carboxylic acids in the near-UV is very weak. nih.gov
The expected UV-Vis absorption data for this compound, based on the characteristics of similar saturated aliphatic carboxylic acids, are summarized in the table below. It is important to note that the molar absorptivity (ε) for the n → π* transition in non-conjugated carbonyl compounds is typically low. nanoqam.ca
| Transition | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Solvent |
| n → π* | ~210 | Low | Non-polar |
This interactive table provides the expected absorption maximum (λmax) and a qualitative measure of the molar absorptivity for the principal electronic transition of this compound.
Computational and Theoretical Investigations of 2 Hexyloxy Propanoic Acid
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving the classical equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular interactions, and the influence of the environment.
The flexibility of the hexyloxy chain and the propanoic acid moiety in 2-(hexyloxy)propanoic acid means that the molecule can adopt a variety of shapes, or conformations. Understanding this conformational landscape is crucial, as the conformation can influence the molecule's physical and chemical properties.
MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. By simulating the molecule's movement over time, researchers can observe how it transitions between different conformations and determine their relative populations.
The surrounding environment, particularly the solvent, can have a significant impact on the conformational preferences of a molecule. MD simulations are particularly well-suited to studying these solvent effects. By explicitly including solvent molecules in the simulation, it is possible to observe how interactions such as hydrogen bonding and van der Waals forces influence the solute's conformation.
For example, in a polar solvent like water, the carboxylic acid group of this compound would be expected to engage in hydrogen bonding, which could stabilize certain conformations over others. In a nonpolar solvent, the flexible hexyloxy chain might adopt a more extended conformation. MD simulations can quantify these effects and provide a detailed picture of the molecule's behavior in different environments.
Structure-Property Relationship Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. semanticscholar.orgmdpi.comresearchgate.net These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimental property.
For carboxylic acids, QSPR models have been developed to predict various physicochemical properties, such as molar refraction, polarizability, and refractive index. semanticscholar.orgmdpi.comresearchgate.net Molecular descriptors used in these models can be derived from the molecular structure and can include constitutional, topological, and quantum-chemical parameters.
A hypothetical QSPR model for predicting a property of this compound could be developed by first calculating a range of molecular descriptors for a series of related carboxylic acids with known experimental property values. Statistical methods, such as multiple linear regression, would then be used to build a model that correlates the descriptors with the property. The predictive power of the model would then be validated using internal and external validation techniques. researchgate.net
Below is an illustrative table of molecular descriptors that could be used in a QSPR study of this compound and related compounds.
| Descriptor Type | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |
| Topological | Wiener Index, Balaban Index | Atomic connectivity and branching |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties |
In Silico Screening and Ligand-Based Design Principles
In the realm of modern drug discovery and molecular design, computational methods serve as a powerful tool to predict the biological activity and physicochemical properties of chemical compounds, thereby accelerating the identification of promising new therapeutic agents. For a molecule such as this compound, which belongs to the class of ether lipids, in silico screening and ligand-based design principles are instrumental in exploring its potential biological targets and in the rational design of novel analogs with enhanced activity and specificity. These computational approaches are particularly valuable when the three-dimensional structure of the biological target is not known. researchgate.netslideshare.netgardp.org
Virtual screening of large compound libraries is a key component of in silico drug discovery. nih.govresearchgate.net In the case of this compound, this would involve screening databases of chemical compounds to identify molecules with structural and electronic features similar to the parent molecule. The underlying principle is that structurally similar molecules are likely to exhibit similar biological activities. Various computational techniques, including similarity searching and pharmacophore modeling, are employed for this purpose. nih.govresearchgate.net
Ligand-based drug design, on the other hand, relies on the knowledge of molecules that are known to bind to a specific biological target. researchgate.netslideshare.net By analyzing the common structural features of these active molecules, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for a molecule to interact with the target receptor. This approach can guide the design of new molecules, such as derivatives of this compound, with a higher probability of being active.
Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful ligand-based approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.netnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors, such as hydrophobicity, electronic properties, and steric parameters. Such models can be invaluable in prioritizing the synthesis and testing of new compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.netmdpi.com Even in the absence of a known direct target for this compound, docking studies could be performed against a panel of potential receptors, such as those involved in lipid metabolism or signaling pathways where ether lipids are known to play a role. wikipedia.orgebi.ac.uk The results of such docking studies can provide insights into the potential binding modes and affinities of this compound and its analogs, thereby guiding further experimental investigations.
The application of these in silico methods can significantly streamline the process of identifying and optimizing new drug candidates based on the this compound scaffold. By providing a rational basis for molecular design, these computational tools help to reduce the time and cost associated with traditional drug discovery approaches.
To illustrate the application of these principles, the following data tables present hypothetical results from a virtual screening and a QSAR study on a series of analogs of this compound.
Table 1: Illustrative Virtual Screening Results for Analogs of this compound
| Compound ID | Structure | Similarity Score | Predicted Binding Affinity (kcal/mol) |
| 2-HPA | This compound | 1.00 | -6.5 |
| Analog-1 | 2-(Pentyloxy)propanoic acid | 0.92 | -6.2 |
| Analog-2 | 2-(Heptyloxy)propanoic acid | 0.95 | -6.8 |
| Analog-3 | 2-(Hexyloxy)butanoic acid | 0.88 | -6.1 |
| Analog-4 | 3-(Hexyloxy)propanoic acid | 0.75 | -5.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Exemplary QSAR Model for a Series of 2-(Alkyloxy)propanoic Acid Derivatives
| Compound | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |
| 2-(Propyloxy)propanoic acid | 1.5 | -0.10 | -0.30 | 15.2 | 14.8 |
| 2-(Butyloxy)propanoic acid | 2.0 | -0.12 | -0.35 | 12.5 | 12.1 |
| 2-(Pentyloxy)propanoic acid | 2.5 | -0.13 | -0.40 | 9.8 | 10.0 |
| This compound | 3.0 | -0.15 | -0.45 | 7.3 | 7.5 |
| 2-(Heptyloxy)propanoic acid | 3.5 | -0.16 | -0.50 | 5.1 | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. The QSAR equation for this hypothetical data could be of the form: log(1/IC50) = c1logP + c2σ + c3Es + constant.*
These tables demonstrate how computational tools can be used to score and rank potential drug candidates and to build predictive models that guide the design of new molecules with improved biological activity.
Chemical Reactivity and Derivatization Studies of 2 Hexyloxy Propanoic Acid
Esterification and Amidation Reactions
The carboxylic acid group is the most reactive site in 2-(Hexyloxy)propanoic acid, readily undergoing nucleophilic acyl substitution reactions to form esters and amides.
Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess, or water is removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com
Table 1: Representative Conditions for Fischer Esterification of a 2-Alkoxypropanoic Acid
| Reactant | Reagent | Catalyst | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| This compound | Methanol (B129727) | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | High |
| This compound | Ethanol (B145695) | TsOH (catalytic) | Toluene | Reflux with Dean-Stark trap | High |
Note: This table represents typical conditions for Fischer esterification of carboxylic acids and is illustrative for this compound.
Amidation: Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with a primary or secondary amine. Direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid typically needs to be "activated." Common methods include conversion to a more reactive acyl chloride or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, direct amidation can be achieved at high temperatures or with specialized catalysts. researchgate.netnih.gov Recent advances have also explored catalytic methods for direct amidation using catalysts based on boron or zirconium compounds to promote the dehydration reaction. nih.gov
Table 2: Common Amidation Methods for Carboxylic Acids
| Method | Activating/Coupling Agent | Amine | Solvent | Temperature |
|---|---|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Primary or Secondary Amine | Anhydrous, non-protic (e.g., DCM, THF) | 0 °C to room temperature |
| Carbodiimide Coupling | DCC or EDC | Primary or Secondary Amine | Anhydrous, non-protic (e.g., DCM, DMF) | 0 °C to room temperature |
| Catalytic Direct Amidation | Boronic acid derivatives | Primary or Secondary Amine | Toluene (with water removal) | High temperature (reflux) |
Note: This table outlines general strategies for amide formation from carboxylic acids, which are applicable to this compound.
Functionalization of the Hexyloxy Chain
The hexyloxy chain, being a saturated alkyl ether, is generally less reactive than the carboxylic acid. However, it can be pre-functionalized or modified to introduce reactive groups for further chemical transformations.
To conjugate this compound to a polymer, the terminal methyl group of the hexyl chain would need to be replaced with a reactive functional group. This would typically be achieved by starting with a functionalized C6 alcohol, such as 6-bromohexan-1-ol or 6-azidohexan-1-ol, in the initial synthesis of the 2-alkoxypropanoic acid. The resulting terminally functionalized 2-(alkoxy)propanoic acid could then be used as a monomer or an initiator in polymerization reactions, or it could be coupled to a pre-existing polymer. Post-polymerization modification is another strategy where a polymer with reactive side chains can be modified with a suitable derivative of this compound. escholarship.org
For "click chemistry" applications, an alkene or alkyne functionality can be introduced into the hexyloxy chain. acs.org Similar to terminal functionalization for polymerization, this is most readily accomplished by using a starting alcohol containing the desired group, for example, hex-5-en-1-ol or hex-5-yn-1-ol, in the synthesis of the 2-alkoxypropanoic acid. The resulting 2-(hex-5-enyloxy)propanoic acid or 2-(hex-5-ynyloxy)propanoic acid would then be ready for participation in click reactions, such as thiol-ene coupling or the copper-catalyzed azide-alkyne cycloaddition (CuAAC), respectively. acs.org
Oxidation and Reduction Reactions on the Carboxylic Acid Moiety
Oxidation: The carboxylic acid functional group is already in a high oxidation state. Therefore, it is generally resistant to further oxidation under standard conditions. Strong oxidizing conditions would likely lead to the degradation of the molecule. One notable exception is methanoic acid, which can be oxidized. docbrown.info However, for this compound, no straightforward oxidation of the carboxyl group is expected.
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are ineffective. chemguide.co.uk The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄), typically in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.ukmasterorganicchemistry.comambeed.comlibretexts.org The reaction proceeds via an aldehyde intermediate, which is immediately reduced to the primary alcohol. chemguide.co.uklibretexts.org This would convert this compound into 2-(hexyloxy)propan-1-ol.
Table 3: Reduction of a Carboxylic Acid to a Primary Alcohol
| Substrate | Reducing Agent | Solvent | Workup | Product |
|---|---|---|---|---|
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous diethyl ether or THF | Dilute aqueous acid (e.g., H₂SO₄) | 2-(Hexyloxy)propan-1-ol |
Mechanistic Research and Biochemical Interactions of 2 Hexyloxy Propanoic Acid Analogs in Vitro and Theoretical Perspectives
Exploration of Enzyme Inhibition Mechanisms of Related Structures
The structural features of 2-(hexyloxy)propanoic acid, such as the ether linkage and the carboxylic acid group, are found in various molecules that have been studied for their ability to inhibit enzymes. Understanding these mechanisms provides a framework for predicting the potential interactions of this compound itself.
Amino acid derivatives, which share structural similarities with this compound, have been investigated as inhibitors of various enzymes. For example, certain synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes, which are relevant in the management of metabolic disorders. nih.gov Studies have demonstrated that these compounds can suppress the activity of pancreatic α-amylase, α-glucosidase, and pancreatic lipase. nih.gov
Another class of amino acid derivative herbicides inhibits 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, an enzyme crucial for the production of aromatic amino acids in plants. umn.edu Similarly, other herbicide families act as inhibitors of acetolactate synthase (ALS), preventing the synthesis of essential branched-chain amino acids. umn.edu
Phosphonate analogs of 2-oxo acids, which mimic the substrate's structure, are potent and specific inhibitors of 2-oxo acid dehydrogenases. frontiersin.org By replacing the carboxyl group with a phosphonate group, these analogs bind tightly to the enzyme, often creating non-cleavable intermediates that mimic the enzyme's transition state, leading to effective inhibition. frontiersin.org
Table 1: Examples of Enzyme Inhibition by Amino Acid Derivatives and Analogs
| Inhibitor Class | Target Enzyme | Inhibition Mechanism | Reference |
|---|---|---|---|
| Synthetic Amino Acid Derivatives | Pancreatic α-Amylase, α-Glucosidase | Competitive or Mixed | nih.gov |
| Glyphosate (Amino Acid Derivative) | EPSP Synthase | Inhibition of aromatic amino acid production | umn.edu |
| Phosphonate Analogs of 2-Oxo Acids | 2-Oxo Acid Dehydrogenases | Competitive inhibition, mimicking transition state | frontiersin.orgresearchgate.net |
Kinetic studies are essential for characterizing the interactions between enzyme inhibitors and their targets. These studies determine key parameters such as the inhibition constant (Kᵢ), which indicates the inhibitor's potency, and the mode of inhibition (e.g., competitive, noncompetitive, or mixed).
For instance, kinetic analysis of synthetic amino acid derivatives inhibiting digestive enzymes revealed both competitive and mixed inhibition mechanisms. nih.gov Competitive inhibitors bind to the same active site as the substrate, and their effect can be overcome by increasing substrate concentration. nih.gov In contrast, noncompetitive inhibitors bind to a different site, affecting the enzyme's catalytic efficiency regardless of substrate concentration. nih.gov
A detailed kinetic study on phosphonate analogs of C5-C7 dicarboxylic 2-oxo acids as inhibitors of 2-oxoglutarate dehydrogenase (OGDH) and 2-oxoadipate dehydrogenase (OADH) demonstrated competitive inhibition with respect to the 2-oxo substrates. researchgate.net The study determined the Michaelis constant (Kₘ) for the substrates and the inhibition constants (Kᵢ) for the analogs, revealing differences in inhibitor potency and selectivity between the enzyme isoforms. frontiersin.orgresearchgate.net
Kinetic studies of the fatty acid synthetase multienzyme complex have shown that the reaction follows a Ping Pong bi-bi mechanism. researchgate.netnih.gov Product inhibition studies identified NADP+ as a competitive inhibitor with respect to NADPH, while Coenzyme A (CoA) was found to be a competitive inhibitor with respect to both malonyl-CoA and acetyl-CoA. nih.gov
Table 2: Kinetic Parameters of Inhibition for 2-Oxo Acid Dehydrogenase Analogs
| Enzyme Preparation | Substrate | Kₘ (mM) | Inhibitor | Kᵢ (mM) | Inhibition Type | Reference |
|---|---|---|---|---|---|---|
| Rat Liver | 2-oxoadipate (OA) | 0.008 ± 0.001 | Succinyl phosphonate (SP) | 0.027 ± 0.003 | Competitive | researchgate.net |
| Rat Liver | 2-oxoadipate (OA) | 0.008 ± 0.001 | Glutaryl phosphonate (GP) | 0.007 ± 0.001 | Competitive | researchgate.net |
| Rat Liver | 2-oxoadipate (OA) | 0.008 ± 0.001 | Adipoyl phosphonate (AP) | 0.002 ± 0.0003 | Competitive | researchgate.net |
| Rat Heart | 2-oxoglutarate (OG) | 0.45 ± 0.06 | Succinyl phosphonate (SP) | 0.002 ± 0.0003 | Competitive | researchgate.net |
Ligand-Receptor Binding Modulations of Analogues
Analogues of this compound can also exert their effects by binding to specific receptors, thereby modulating cellular signaling pathways.
In vitro binding assays are used to quantify the affinity of a ligand for its receptor. A study on novel (4-alkoxyphenyl)glycinamides, which are structurally related to amino acid derivatives, utilized a [³⁵S]GTPγS binding assay to evaluate their agonist activity at the orphan G protein-coupled receptor 88 (GPR88). nih.gov This assay measures the activation of G proteins upon ligand binding. The compound designated '84' was found to have an EC₅₀ of 942 nM in mouse striatal membranes, demonstrating its ability to bind and activate the GPR88 receptor. nih.gov This activity was confirmed to be specific, as the compound was inactive in membranes from GPR88 knockout mice. nih.gov
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org By systematically modifying a compound's structure, researchers can identify the chemical groups responsible for its biological effects and optimize its properties. wikipedia.orgresearchgate.net
In the development of GPR88 agonists, SAR studies were crucial. Researchers synthesized a series of (4-alkoxyphenyl)glycinamides and their 1,3,4-oxadiazole bioisosteres. nih.gov The studies revealed that converting the glycinamide moiety to a 5-amino-1,3,4-oxadiazole ring significantly improved potency and reduced lipophilicity compared to the parent compound. For example, compound 84 showed an EC₅₀ of 59 nM in a cell-based cAMP assay, a marked improvement over the initial leads. nih.gov
Similarly, SAR studies were employed to optimize an inhibitor of phospholipase A2 group IIA (pla2g2a). uq.edu.au Systematic modifications of the sidechains of the lead compound led to new analogs with equivalent potency but with a more "drug-like" profile, including reduced hydrophobicity and fewer rotatable bonds, which resulted in enhanced oral bioavailability. uq.edu.au These studies highlight how targeted structural modifications can lead to compounds with improved pharmacological properties.
Role in Model Biochemical Pathways
Ether lipids, the class of molecules to which this compound belongs, are integral components of cellular metabolism and signaling. nih.gov They are characterized by an alkyl chain attached to the glycerol backbone via an ether bond, which confers greater metabolic stability compared to the more common ester-linked lipids. nih.gov
The biosynthesis of ether lipids is a multi-step process that begins in the peroxisomes. mdpi.com The pathway utilizes dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, as a precursor. nih.gov Key enzymes in the initial steps include glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate synthase (AGPS), which catalyzes the formation of the characteristic ether bond. mdpi.com The pathway continues in the endoplasmic reticulum to produce various classes of ether lipids, including plasmalogens and the precursors for Platelet-Activating Factor (PAF). mdpi.comwikipedia.org
Ether lipids are not only structural components of cell membranes, particularly in the brain and heart, but they are also involved in cellular signaling. nih.gov For instance, PAF is a potent ether lipid signaling molecule that mediates processes in the immune system. wikipedia.org The metabolic pathways of ether lipids can generate second messengers, highlighting their role in signal transduction. wikipedia.org Therefore, analogs of this compound could potentially influence these fundamental biochemical pathways. genome.jp
Metabolism of Propionic Acid Derivatives in Microorganisms
The metabolism of propionic acid and its derivatives in microorganisms is diverse and pathway-dependent. Microbes can both produce and metabolize propionate through several key metabolic routes. The primary pathways for propionate metabolism often begin with its activation to propionyl-coenzyme A (propionyl-CoA). This conversion is a critical step, as propionyl-CoA is the central intermediate that connects propionate metabolism with the cell's central carbon metabolism.
In many bacteria, propionyl-CoA is metabolized through the methylcitrate cycle. This cycle facilitates the conversion of propionate into pyruvate, which can then be utilized in the tricarboxylic acid (TCA) cycle for energy production or as a precursor for biosynthesis. The process starts with the condensation of propionyl-CoA and oxaloacetate to form methylcitrate, a reaction catalyzed by methylcitrate synthase.
Alternatively, propionyl-CoA can be carboxylated to form methylmalonyl-CoA, which is then isomerized and converted to succinyl-CoA, an intermediate of the TCA cycle. This pathway is particularly important in propionic acid fermentation, a process characteristic of Propionibacterium species, which utilize the Wood-Werkman cycle.
Microorganisms can also generate propionate through various catabolic and fermentative pathways. These include:
Amino Acid Catabolism: The breakdown of amino acids such as valine, threonine, isoleucine, and methionine can lead to the formation of propionyl-CoA, which can then be converted to propionate.
Fermentation Routes: Several fermentation pathways produce propionate as a primary end product. These include the acrylate pathway, the 1,2-propanediol pathway, and the Wood-Werkman cycle, which is energetically the most efficient.
Fatty Acid Oxidation: The β-oxidation of odd-chain fatty acids also yields propionyl-CoA.
The specific metabolic fate of propionate derivatives varies among different microorganisms and is influenced by the available carbon sources and environmental conditions.
Table 1: Major Microbial Pathways for Propionate Metabolism
| Pathway | Key Intermediate | Primary Function | Example Microorganisms |
|---|---|---|---|
| Methylcitrate Cycle | 2-Methylcitrate | Oxidation of propionate to pyruvate | Escherichia coli, Mycobacterium tuberculosis |
| Methylmalonyl-CoA Pathway | Methylmalonyl-CoA | Conversion of propionyl-CoA to succinyl-CoA | Propionibacterium, Vertebrates |
| Acrylate Pathway | Acryloyl-CoA | Fermentative production from lactate (B86563) | Clostridium propionicum |
| Wood-Werkman Cycle | Methylmalonyl-CoA | Energetically efficient propionate fermentation | Propionibacterium species |
Interactions with Cellular Components and Coenzymes
Propionic acid derivatives exert their biological effects through direct and indirect interactions with various cellular components, most notably coenzymes and metabolic enzymes. The primary interaction begins with the conversion of propionate to its thioester derivative, propionyl-CoA, a reaction that consumes coenzyme A (CoASH) and ATP.
The formation and subsequent accumulation of propionyl-CoA can significantly alter the intracellular acyl-CoA pool. This has several important consequences:
Coenzyme A Sequestration: High concentrations of propionate can lead to the trapping of Coenzyme A as propionyl-CoA. This reduces the pool of free CoASH available for other essential metabolic reactions, such as the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex.
Enzyme Inhibition: Propionyl-CoA can act as a competitive inhibitor for enzymes that normally utilize acetyl-CoA or succinyl-CoA. For instance, excessive propionyl-CoA has been shown to inhibit key enzymes in the TCA cycle, such as succinyl-CoA synthetase. In some cases, propionyl-CoA and its derivative, methylcitrate, can act as TCA cycle inhibitors.
Enzyme Activation/Deactivation: The effect on the pyruvate dehydrogenase (PDH) complex is complex. While sequestration of CoASH can lead to reduced end-product inhibition of PDH, high ratios of propionyl-CoA/CoASH have been shown to inactivate the PDH complex. Conversely, at high concentrations, propionate itself may activate the PDH complex by inhibiting the kinase responsible for its inactivation.
Furthermore, propionate and its analogues can interact with other cellular systems. As short-chain fatty acids (SCFAs), they can act as signaling molecules, interacting with G-protein coupled receptors on the cell surface. They can also influence gene expression by inhibiting histone deacetylases (HDACs), leading to changes in transcription and cellular metabolism.
Investigation of Antimicrobial Mechanisms (Non-Clinical, Mechanistic)
Theoretical Basis for pH Reduction and Cellular Entry
The antimicrobial activity of propionic acid and its analogues is fundamentally linked to their properties as weak acids and their ability to disrupt the intracellular pH homeostasis of microbial cells. The theoretical basis for this mechanism relies on the differential permeability of the microbial cell membrane to the dissociated (anionic) and undissociated (protonated) forms of the acid.
In an external environment with a pH lower than the acid's pKa, a significant portion of the propionic acid molecules exists in the uncharged, undissociated form (R-COOH). This form is more lipid-soluble (lipophilic) and can readily diffuse across the hydrophobic phospholipid bilayer of the microbial cell membrane.
Once inside the cell, the acid molecule encounters the cytoplasm, which is typically maintained at a near-neutral pH (around 7.0). In this higher pH environment, the undissociated acid releases its proton (H+), dissociating into its anionic form (R-COO-).
This process has two immediate and detrimental effects on the microbial cell:
Internal Acidification: The release of protons into the cytoplasm leads to a decrease in the intracellular pH.
Anion Accumulation: The charged anionic form cannot easily diffuse back across the cell membrane and consequently accumulates within the cell.
To counteract the drop in internal pH, the microbial cell must actively pump the excess protons out of the cytoplasm. This is an energy-intensive process, primarily driven by the membrane-bound H+-ATPase enzyme, which consumes significant amounts of cellular ATP. The continuous influx of the undissociated acid and the subsequent need to expel protons creates a futile cycle that depletes the cell's energy reserves, ultimately inhibiting growth and other essential cellular functions.
Inhibition of Microbial Metabolic Pathways by Propionate Analogues
The antimicrobial action of propionate analogues extends beyond the general stress caused by pH imbalance and energy depletion, involving the direct inhibition of specific metabolic pathways. The accumulation of both protons and the propionate anion within the microbial cytoplasm disrupts cellular function in several ways.
The primary inhibitory mechanism involves the metabolic intermediate, propionyl-CoA. As discussed previously, high intracellular concentrations of propionyl-CoA can competitively inhibit key enzymes essential for central carbon metabolism. This interference can block critical metabolic junctions, leading to growth inhibition.
Specific examples of metabolic pathway inhibition include:
Competition with Acetate Metabolism: Propionate can interfere with the utilization of acetate. For example, it can compete with acetate in the acetokinase system, which is crucial for energy generation in some bacteria.
Inhibition of Pyruvate Metabolism: The accumulation of propionyl-CoA can interfere with the conversion of pyruvate to acetyl-CoA, a critical entry point into the TCA cycle. This is due to both the sequestration of Coenzyme A and potential direct effects on the pyruvate dehydrogenase complex.
Disruption of Biosynthesis: Propionate analogues can interfere with the synthesis of essential molecules. For example, they can disrupt the synthesis of pantothenic acid by interfering with β-alanine.
Table 2: Summary of Antimicrobial Mechanisms of Propionate Analogues
| Mechanism | Cellular Target/Process | Consequence |
|---|---|---|
| Cellular Entry & pH Disruption | Cell Membrane, Cytoplasm | Diffusion of undissociated acid, release of H+ ions internally |
| Cytoplasmic Acidification | Intracellular pH | Drop in internal pH, disrupts enzyme function and protein stability |
| Energy Depletion | H+-ATPase Pump | Increased ATP consumption to expel protons, leading to energy drain |
| Anion Accumulation | Cytoplasm | Toxic effects and osmotic stress |
| Metabolic Inhibition | Pyruvate Dehydrogenase, Acetate Kinase, TCA Cycle Enzymes | Competition by propionyl-CoA, blockage of central metabolic pathways |
| Biosynthesis Interference | Pantothenic Acid Synthesis | Disruption of essential vitamin synthesis |
Applications of 2 Hexyloxy Propanoic Acid in Advanced Materials and Specialized Synthesis
Chiral Building Block in Liquid Crystal Synthesis
The presence of a stereogenic center in 2-(Hexyloxy)propanoic acid makes it a crucial component in the synthesis of chiral liquid crystals. The introduction of molecular chirality is a fundamental strategy for inducing the formation of helical superstructures in liquid crystalline phases, which is essential for many electro-optical applications. nih.govmdpi.com Chiral molecules, when introduced into a liquid crystal host, can break the mirror symmetry of the phase, leading to the formation of technologically important phases such as cholesteric and chiral smectic phases. researchgate.netrsc.org
Mesogenic (liquid crystal) molecules typically consist of a rigid core, one or more flexible terminal chains, and often a polar group. This compound is incorporated into these structures, usually as a chiral terminal group. The synthesis of such mesogenic derivatives is commonly achieved through an esterification reaction, where the carboxylic acid group of this compound is coupled with a hydroxyl group on the rigid core of the prospective liquid crystal molecule. researchgate.net This rigid core is often composed of aromatic rings, such as biphenyl (B1667301) or naphthalene (B1677914) systems, which provide the necessary structural anisotropy for liquid crystal phase formation.
The general synthetic approach involves attaching the chiral acid to a pre-synthesized mesogenic core. This modular synthesis allows for the systematic variation of the chiral component to fine-tune the resulting liquid crystalline properties. The hexyloxy group provides a flexible tail, which influences the melting point and the stability of the mesophases.
The specific configuration of the chiral center in the this compound moiety has a profound impact on the macroscopic properties of the resulting liquid crystal material. The chirality is transferred from the molecular level to the supramolecular level, dictating the handedness and pitch of the helical structures that form in the chiral nematic (cholesteric) or chiral smectic phases. nih.govmdpi.com
In tilted smectic phases, such as the Smectic C (SmC) phase, the introduction of a chiral center leads to the formation of the chiral Smectic C (SmC*) phase, which exhibits ferroelectric properties. researchgate.net Research on diastereomeric liquid crystals derived from a structurally similar chiral alcohol, 2-(methylhexyloxy)propanol, demonstrates the critical influence of the stereochemistry. Two diastereomers, differing only in the configuration at one chiral center, exhibit significant differences in their mesogenic properties, including phase transition temperatures, the breadth of the phase ranges, and the magnitude of spontaneous polarization (Ps), a key parameter for ferroelectric liquid crystals. researchgate.net
The following table, based on data for diastereomeric liquid crystals derived from a chiral precursor similar to this compound, illustrates this influence. researchgate.net
| Property | Diastereomer (S,R) | Diastereomer (S,S) |
| SmA to Isotropic Transition T(°C) | 112 | 103 |
| SmC* to SmA Transition T(°C) | 65 | 31 |
| SmA Phase Range (°C) | 47 | 72 |
| SmC* Phase Range (°C) | 31 | 40 |
| Spontaneous Polarization (Ps) at Tc-T=10°C (nC/cm²) | 15 | 24 |
This interactive table summarizes the significant impact of stereochemistry on the physical properties of chiral liquid crystals.
This data clearly shows that subtle changes in the molecular geometry at the chiral center lead to dramatic changes in the material's macroscopic behavior, highlighting the importance of this compound as a chiral building block for designing advanced liquid crystal materials with specific, predictable properties. researchgate.net
Precursor for Functional Polymers and Macromolecules
The unique chemical handles of this compound allow for its use as a precursor in the synthesis of functional polymers. Its carboxylic acid group provides a reactive site for incorporation into polymer chains, either as part of the main backbone or as a pendant side-chain.
This compound can be used to synthesize novel monomers that are subsequently polymerized to create functional materials. For instance, in the development of fluorescent polymers, a common strategy is to covalently link a fluorophore to a polymerizable monomer. nih.gov The carboxylic acid of this compound can be reacted with a functional group (e.g., a hydroxyl or amine) on another molecule that also contains a polymerizable unit, such as a methacrylate (B99206) or vinyl group.
This process creates a new functional monomer that carries the chiral hexyloxypropanoate moiety. The subsequent polymerization of this monomer, often with other co-monomers, results in a polymer architecture where the specific properties of the this compound unit are distributed throughout the macromolecule. This approach is a versatile method for creating polymers with controlled chirality and specific optical or physical properties. nih.gov
An alternative strategy for creating functional polymers is to attach this compound to a pre-existing polymer backbone. This method, known as side-chain functionalization or polymer modification, involves reacting the carboxylic acid group with complementary reactive sites on the polymer's side chains. For example, a polymer containing pendant hydroxyl or amine groups can be modified by esterification or amidation with this compound.
This approach is particularly useful for imparting new properties to well-established polymers. Attaching the chiral this compound moiety as a side chain can be used to introduce chirality, modify solubility, or alter the thermal and mechanical properties of the base polymer. This technique is analogous to methods used to attach propionic acid derivatives to polymers like polyethylene (B3416737) glycol (PEG) for various biotechnical applications, demonstrating the utility of this chemical linkage. wipo.int
Intermediates in Fine Chemical and Agrochemical Synthesis
Derivatives of 2-alkoxy and 2-aryloxy-propanoic acids are highly valuable intermediates in the synthesis of fine chemicals, particularly in the agrochemical industry. The enantiomerically pure forms of these acids are often required, as different stereoisomers can have vastly different biological activities.
Specifically, the structurally related (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) is a key intermediate for the production of aryloxyphenoxypropionic acid herbicides. nih.govresearchgate.net This class of herbicides is known for its high efficacy against grassy weeds and good selectivity for broadleaf crops. The biological activity of these herbicides resides almost exclusively in the R-isomer, making the use of a chiral precursor like (R)-HPOPA essential for producing an effective and efficient product. nih.gov
The synthesis of these herbicides involves coupling the chiral propionic acid intermediate with various aromatic or heterocyclic moieties. The demand for enantiomerically pure R-type herbicides has driven the development of efficient synthetic routes to these crucial chiral building blocks. nih.govjocpr.com
The following table lists examples of herbicides that are synthesized from chiral 2-aryloxypropionic acid intermediates.
| Herbicide | Chemical Class |
| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionate |
| Clodinafop-propargyl | Aryloxyphenoxypropionate |
| Propaquizafop | Aryloxyphenoxypropionate |
| Metamifop | Aryloxyphenoxypropionate |
This interactive table provides examples of commercial herbicides derived from chiral propionic acid intermediates. nih.govjocpr.com
Role in Model Systems for Drug Discovery (excluding clinical trials)
Extensive searches of scientific literature and research databases did not yield any specific studies or data regarding the role of this compound in model systems for drug discovery. The available information on propanoic acid derivatives in this context is broad, focusing on the well-established anti-inflammatory properties of the arylpropanoic acid class, which includes common drugs like ibuprofen. However, there is no direct research linking this compound to preclinical in vitro or in vivo models for the discovery of new drugs.
Research on other, structurally distinct propanoic acid derivatives has shown their potential in various therapeutic areas. For instance, certain derivatives have been synthesized and evaluated for their anti-inflammatory, anti-bacterial, anti-convulsant, and anti-cancer activities. orientjchem.org These studies typically involve initial screening in model systems, such as cell-based assays to determine cytotoxicity or enzyme inhibition, followed by animal models to assess efficacy and pharmacokinetics. nih.govmdpi.comnih.govmdpi.com
Without any specific data on this compound, it is not possible to provide detailed research findings or data tables related to its application in drug discovery model systems. The scientific community has not published research that would indicate its use as a tool compound or a lead molecule in preclinical studies. Therefore, its role in this specific area of research remains uncharacterized.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Catalysts for Synthesis
The synthesis of enantiomerically pure α-alkoxy acids such as 2-(hexyloxy)propanoic acid is a key area for future research. While methods for the synthesis of chiral 2-hydroxy acids have been developed, the direct, highly stereoselective synthesis of α-alkoxy acids remains a challenge. nih.govacs.orgresearchgate.netgoogle.com Future research is expected to focus on the development of novel catalysts that can achieve high yields and enantioselectivity.
Key research directions include:
Organocatalysis: The use of small organic molecules as catalysts offers a powerful tool for asymmetric synthesis. researchgate.net Future work could focus on designing chiral organocatalysts that can effectively control the stereochemistry of the etherification of a lactate (B86563) precursor or the α-alkoxylation of a propanoic acid derivative.
Transition Metal Catalysis: Transition metal complexes with chiral ligands have been instrumental in asymmetric catalysis. Research into new metal-ligand systems for the enantioselective synthesis of this compound could lead to more efficient and scalable processes. nih.govmdpi.com
Biocatalysis: Enzymes offer unparalleled stereoselectivity and are increasingly used in chemical synthesis. nih.gov The development of engineered enzymes or the discovery of novel microorganisms capable of stereoselectively producing this compound could provide a green and efficient synthetic route.
| Catalyst Type | Potential Advantages | Research Focus |
| Organocatalysts | Metal-free, robust, readily available | Design of new chiral scaffolds |
| Transition Metal Catalysts | High turnover numbers, tunable reactivity | Development of novel chiral ligands |
| Biocatalysts | High enantioselectivity, mild reaction conditions | Enzyme engineering and screening |
Integration into Supramolecular Assemblies
The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and hydrophobic hexyl tail, makes it an excellent candidate for the construction of supramolecular assemblies. umass.edunih.gov These ordered structures, formed through non-covalent interactions, have a wide range of potential applications.
Future research in this area could explore:
Self-Assembly in Solution: Investigating the self-assembly of this compound in various solvents could lead to the formation of micelles, vesicles, or other nanostructures. kent.ac.ukrsc.orgrsc.org The chirality of the molecule could induce the formation of helical or other complex chiral superstructures. mdpi.comosti.gov
Liquid Crystals: Chiral molecules are known to form liquid crystalline phases. mdpi.com The potential of this compound and its derivatives to form novel chiral liquid crystals with interesting optical or electronic properties warrants investigation.
Co-assembly with Other Molecules: The co-assembly of this compound with other molecules, such as polymers, surfactants, or biologically active compounds, could lead to the formation of functional hybrid materials. rsc.org
Advanced Materials with Tunable Properties
The functional groups present in this compound make it a versatile building block for the creation of advanced materials with tunable properties. researchgate.netrsc.orgnih.gov
Emerging research avenues include:
Stimuli-Responsive Polymers: The carboxylic acid group can be used to incorporate this compound into polymers. The properties of these polymers could be tuned by external stimuli such as pH, temperature, or light, leading to applications in drug delivery, sensors, or smart coatings. rsc.orgnih.govnih.goviastate.edu
Biodegradable Polymers: The ester and ether linkages in polymers derived from this compound could be susceptible to hydrolysis, making them potentially biodegradable. This could be advantageous for applications in biomedical devices or environmentally friendly plastics. researchgate.netgoogle.comresearchgate.net
Functional Coatings and Surfaces: The amphiphilic nature of this compound could be exploited to create functional coatings with specific wetting, adhesive, or biocompatible properties.
| Material Type | Potential Properties | Potential Applications |
| Stimuli-Responsive Polymers | pH-responsive, thermo-responsive | Drug delivery, sensors |
| Biodegradable Polymers | Controlled degradation | Biomedical implants, packaging |
| Functional Coatings | Tunable wettability, biocompatibility | Medical devices, anti-fouling surfaces |
Deeper Mechanistic Elucidation of Biochemical Roles via Advanced In Vitro Models
While the specific biochemical roles of this compound are not yet well understood, its structural similarity to endogenous molecules such as short-chain fatty acids (SCFAs) suggests that it may have biological activity. mdpi.comfrontiersin.orgnih.gov Advanced in vitro models can be used to investigate its potential biochemical roles.
Future research should focus on:
Cell Culture Studies: Using various cell lines, the effects of this compound on cellular processes such as proliferation, differentiation, and inflammation can be investigated. nih.govnih.gov
Organ-on-a-Chip Models: These microfluidic devices, which mimic the structure and function of human organs, can provide a more realistic platform for studying the metabolism and effects of this compound. nih.gov
Metabolomics and Proteomics: Advanced analytical techniques can be used to identify the metabolic fate of this compound and to elucidate its effects on cellular pathways and protein expression. mdpi.comresearchgate.net
Q & A
Basic: What are the recommended safety protocols for handling 2-(Hexyloxy)propanoic acid in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear acid-resistant gloves, lab coats, and indirect-vent goggles to prevent skin/eye contact. Use face shields when handling large volumes or corrosive formulations .
- Ventilation: Conduct experiments in a fume hood or well-ventilated area to minimize inhalation exposure. Implement local exhaust ventilation for processes generating aerosols .
- Decontamination: Immediately remove contaminated clothing and wash affected skin with soap and water. Launder contaminated labwear separately using informed personnel .
- Emergency Preparedness: Ensure access to eyewash stations and emergency showers. Train personnel in spill management (e.g., using HEPA-filter vacuums for dry residues) .
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
A typical synthesis involves etherification of propanoic acid derivatives:
Alkylation: React sodium propanoate with 1-bromohexane in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C, 6–12 h). Monitor progress via TLC .
Acidification: Neutralize the product with dilute HCl, extract with ethyl acetate, and purify via recrystallization or column chromatography .
Characterization: Confirm structure using H/C NMR (e.g., hexyloxy proton signals at δ 3.4–3.6 ppm) and FTIR (C=O stretch ~1700 cm) .
Advanced: How can researchers mitigate discrepancies in spectroscopic data when characterizing this compound derivatives?
Answer:
- Multi-Technique Validation: Cross-reference NMR, MS, and IR data. For example, use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .
- Solvent Effects: Record NMR in deuterated DMSO or CDCl to assess hydrogen bonding and conformational stability. Compare with computational predictions (e.g., DFT simulations) .
- Impurity Profiling: Employ HPLC-PDA to detect byproducts (e.g., unreacted hexyl bromide) and optimize reaction conditions .
Advanced: What strategies are effective in analyzing the stability of this compound under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
- pH-Dependent Kinetics: Assess hydrolysis rates in buffers (pH 2–10). For acidic conditions, observe ester cleavage; in basic media, monitor decarboxylation .
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (typically >150°C for alkyloxy acids) .
Basic: What analytical techniques are recommended for confirming the purity of this compound?
Answer:
- Chromatography: Use reverse-phase HPLC with UV detection (λ = 210 nm) to quantify purity (>98%). Calibrate against a certified reference standard .
- Melting Point: Compare observed mp (if crystalline) with literature values (±2°C tolerance) .
- Elemental Analysis: Validate C/H/O ratios (theoretical for CHO: C 60.66%, H 10.13%) .
Advanced: How does the hexyloxy substituent influence the physicochemical properties of propanoic acid derivatives in solution-phase reactions?
Answer:
- Lipophilicity: The hexyl chain increases logP (~2.5), enhancing solubility in organic solvents (e.g., ethyl acetate) but reducing aqueous solubility. Use logD (pH 7.4) to predict partitioning in biological assays .
- Steric Effects: The bulky hexyloxy group may slow nucleophilic reactions at the carbonyl (e.g., esterification) due to steric hindrance. Optimize catalysts (e.g., DMAP) to improve yields .
- Self-Assembly: In aqueous solutions, the amphiphilic structure forms micelles (CMC ~0.1 mM), characterized by dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
